4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone
CAS No.:
Cat. No.: VC18448583
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FNO2 |
|---|---|
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | (4Z)-4-[(3-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-3-2-4-9(12)5-8/h2-6H,1H3/b10-6- |
| Standard InChI Key | HMKQATJQXAJREQ-POHAHGRESA-N |
| Isomeric SMILES | CC1=N/C(=C\C2=CC(=CC=C2)F)/C(=O)O1 |
| Canonical SMILES | CC1=NC(=CC2=CC(=CC=C2)F)C(=O)O1 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a five-membered oxazolone ring (1,3-oxazol-5-one) with a 2-methyl group at position 2 and a (3-fluorophenyl)methylene substituent at position 4. The oxazolone ring adopts a planar conformation, while the 3-fluorophenyl group introduces steric and electronic effects due to the electronegative fluorine atom . X-ray crystallography of analogous oxazolones confirms a Z-configuration at the exocyclic double bond, which stabilizes the structure through conjugation between the arylidene moiety and the carbonyl group .
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 205.18 g/mol | |
| Density | 1.25 g/cm³ | |
| Boiling Point | 291.3°C at 760 mmHg | |
| Flash Point | 130°C | |
| LogP (Partition Coefficient) | 1.58 |
The relatively high logP value suggests moderate lipophilicity, which influences its solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via a condensation reaction between 3-fluorobenzaldehyde and 2-methyl-5(4H)-oxazolone under acidic or basic conditions. A representative procedure involves refluxing equimolar amounts of the aldehyde and oxazolone derivative in ethanol with a catalytic amount of piperidine, yielding the product in ~70% purity. Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes while maintaining yields above 65% .
Reaction Optimization
Critical parameters affecting yield and purity include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.
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Catalysts: Piperidine and acetic acid are commonly used, with the latter improving regioselectivity .
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Temperature: Reactions proceed optimally at 80–100°C, avoiding decomposition of the oxazolone ring.
Biological Activities
Antimicrobial Properties
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The fluorine atom enhances membrane permeability by increasing electronegativity, while the oxazolone moiety disrupts bacterial cell wall synthesis via covalent binding to penicillin-binding proteins.
Applications in Materials Science
Fluorescent Palladium Complexes
Recent breakthroughs demonstrate that palladation of 4-[(3-fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone produces highly fluorescent complexes. For example, [Pd(C^N-oxazolone)(O₂CCF₃)(py)] exhibits a 28% quantum yield (ΦPL), a 280-fold increase over the non-metallated ligand . These complexes emit in the green-to-yellow spectrum (λem = 510–570 nm), making them suitable for OLEDs and bioimaging probes .
Table 2: Fluorescence Properties of Palladium Complexes
Recent Research Developments
Computational Modeling
TD-DFT studies reveal that palladation reduces non-radiative decay by stabilizing the HOMO-LUMO gap (ΔE = 3.1 eV) . The 3-fluorophenyl group delocalizes electron density, enhancing fluorescence efficiency .
Hybrid Drug Candidates
Ongoing work explores conjugating the oxazolone core to cisplatin analogs, aiming to synergize DNA crosslinking and ROS generation mechanisms .
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